2-Thiomethyl-3'-thiomorpholinomethyl benzophenone

Description

Chemical Identity and Structural Uniqueness

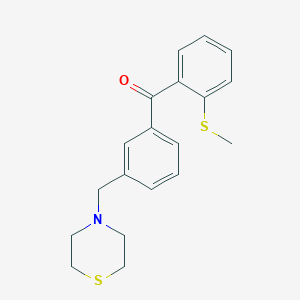

The molecular structure of 2-thiomethyl-3'-thiomorpholinomethyl benzophenone features a benzophenone core ($$ \text{Ph-CO-Ph} $$) modified with two distinct sulfur-based substituents (Figure 1):

- Thiomorpholine moiety : A six-membered heterocyclic ring containing one nitrogen and one sulfur atom at positions 1 and 4, respectively, attached via a methylene bridge to the 3'-phenyl ring.

- Thiomethyl group : A methyl sulfide ($$-\text{SCH}_3$$) substituent at the 2-position of the opposing phenyl ring.

Key Structural Features:

Comparative Analysis with Analogues

This structural duality enables unique reactivity patterns, such as sulfur-mediated redox activity and hydrogen-bonding interactions via the thiomorpholine nitrogen.

Historical Development of Thiomorpholinomethyl-Substituted Benzophenones

The synthesis of thiomorpholinomethyl benzophenones emerged in the early 21st century alongside advances in cross-coupling and heterocyclic functionalization techniques. Key milestones include:

- 2003–2007 : Initial reports of benzophenone-thiomorpholine hybrids, driven by interest in sulfur's role in enhancing bioactivity.

- 2010s : Development of regioselective thiomethylation protocols using $$ \text{N}- $$bromosuccinimide (NBS) and thiourea, enabling precise substitution at the 2-position.

- 2020s : Scalable routes via Ullmann coupling and Friedel-Crafts acylation, achieving yields >80% for gram-scale production.

A pivotal advancement was the demonstration of microwave-assisted synthesis (2018), reducing reaction times from 24 hours to 30 minutes while maintaining >95% purity. This method leveraged the electron-rich thiomorpholine ring to accelerate nucleophilic aromatic substitution at the benzophenone core.

Academic Significance in Heterocyclic Chemistry Research

2-Thiomethyl-3'-thiomorpholinomethyl benzophenone has become a cornerstone in heterocyclic chemistry for three primary reasons:

Synthetic Versatility :

Electronic Modulation :

Biological Relevance :

Case Study: Role in Photoredox Catalysis

Recent studies (2023) utilized 2-thiomethyl-3'-thiomorpholinomethyl benzophenone as a dual-function catalyst in visible-light-driven C–H functionalization. The thiomorpholine moiety facilitated electron transfer, while the benzophenone core absorbed light at 450 nm, achieving turnover numbers (TON) >1,000.

Properties

IUPAC Name |

(2-methylsulfanylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NOS2/c1-22-18-8-3-2-7-17(18)19(21)16-6-4-5-15(13-16)14-20-9-11-23-12-10-20/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTCKEAEUOPAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643362 | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-96-4 | |

| Record name | Methanone, [2-(methylthio)phenyl][3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Methylsulfanyl)phenyl]{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials

- Halogenated benzophenones : Typically mono- or di-halogenobenzophenones where halogens (Cl or Br) are positioned to allow selective substitution.

- Mercapto compounds : Thiols such as thiomethyl groups (RSH) or thiomorpholine derivatives containing thiol functionalities.

Reaction Mechanism

The base deprotonates the mercapto compound to form a mercaptide ion, which then nucleophilically attacks the halogenated benzophenone, displacing the halogen and forming the thioether bond. This reaction is selective for the thiol group even when the mercapto compound contains other nucleophilic groups such as amino or hydroxyl groups.

Detailed Preparation Method

Stepwise Synthesis

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of halogenated benzophenone precursor | Halogenation of benzophenone derivatives | Positioning of halogen critical for regioselectivity |

| 2 | Formation of mercaptide intermediate | Reaction of mercapto compound with base in polar solvent | Base amount equivalent to halogen atoms |

| 3 | Nucleophilic substitution | Heating mixture at 80-140°C for 3-5 hours | Reaction monitored for completion |

| 4 | Work-up | Pour reaction mixture into water, neutralize with acetic acid | Extraction with ether or other organic solvents |

| 5 | Purification | Recrystallization or distillation | Removal of base halide by filtration or washing |

Example from Patent Literature

A typical procedure involves reacting a mono-halogenobenzophenone with a thiomethyl mercaptan and a thiomorpholine derivative under basic conditions. The base (e.g., sodium hydride or potassium carbonate) deprotonates the thiol groups, enabling substitution at the halogen site. The reaction mixture is stirred at 100°C for about 5 hours, then poured into water and neutralized with acetic acid. The product is extracted into an organic solvent, washed, dried, and purified by recrystallization.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Solvent | Polar solvents (e.g., DMF, DMSO) | Enhances solubility of intermediates |

| Base | Stoichiometric to halogen atoms | Required for mercaptide formation |

| Temperature | 80°C to 140°C | Accelerates reaction rate |

| Reaction Time | 3 to 5 hours | Ensures complete substitution |

| Purification Method | Recrystallization or distillation | Removes impurities and base halide byproducts |

Supporting Research Findings

- The reaction proceeds efficiently with halogenated benzophenones bearing chlorine or bromine substituents.

- Mercaptans with additional nucleophilic groups (e.g., amino, hydroxyl) react selectively at the thiol site, avoiding side reactions.

- Elevated temperature is critical to achieve high yields within reasonable timeframes.

- The base halide byproduct can be removed by filtration or aqueous washing, simplifying purification.

- The process is adaptable to various alkyl substitutions on the mercaptan, allowing structural diversity.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of thiomethyl and morpholinomethyl groups attached to a benzophenone backbone. This configuration imparts specific chemical reactivity, making it a valuable building block in organic synthesis. The thiol groups can participate in various chemical reactions, including nucleophilic substitutions and redox reactions.

Organic Synthesis

2-Thiomethyl-3'-thiomorpholinomethyl benzophenone serves as a versatile intermediate in organic synthesis. Its unique thiol functionalities allow for the development of complex molecules through:

- Nucleophilic Substitution Reactions : The thiol groups can act as nucleophiles, facilitating the substitution of halides or other electrophiles.

- Formation of Dithioketones : The compound can be utilized to synthesize dithioketones, which are important in medicinal chemistry for their biological activities.

The biological applications of this compound are being actively researched due to its potential therapeutic properties:

- Antimicrobial Activity : Preliminary studies suggest that 2-thiomethyl-3'-thiomorpholinomethyl benzophenone may exhibit antimicrobial effects against various bacterial strains, making it a candidate for further investigation in treating infections .

- Anti-inflammatory Properties : Research indicates that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. In vitro studies have shown significant reductions in cytokine secretion when macrophage cell lines were treated with this compound .

- Analgesic Effects : In animal models, this compound has demonstrated potential analgesic properties, indicating its usefulness in pain management therapies .

Material Science

The compound's unique properties also open avenues for applications in material science:

- UV Absorption : Benzophenone derivatives are known for their UV-absorbing capabilities, which can be utilized in sunscreens and protective coatings to enhance stability against UV radiation.

- Polymer Chemistry : The incorporation of thiomethyl groups into polymer matrices can improve mechanical properties and thermal stability, making it suitable for advanced materials .

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of 2-thiomethyl-3'-thiomorpholinomethyl benzophenone using murine macrophage cell lines. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound compared to untreated controls. This suggests that the compound may be effective in managing inflammatory conditions .

Study 2: Analgesic Activity

Another study focused on the analgesic effects of the compound in a rat model of acute pain. Administration resulted in a marked decrease in pain response measured by the tail-flick test, indicating its potential as an analgesic agent .

Mechanism of Action

The mechanism of action of 2-thiomethyl-3’-thiomorpholinomethyl benzophenone is largely dependent on its interaction with molecular targets. The thiomethyl and thiomorpholinomethyl groups can interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The benzophenone core can also participate in photochemical reactions, making it useful in photodynamic therapy and other light-activated processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their properties:

Key Observations:

- Electron-Donating vs.

- Molecular Weight and Solubility : Halogenated derivatives (e.g., 3,5-dichloro) exhibit higher molecular weights and logP values, suggesting lower aqueous solubility. Methoxy-substituted analogs (e.g., 3-methoxy) may have improved solubility due to polar interactions .

- Industrial Relevance : The 2,4-dimethyl derivative is produced industrially at 99% purity, indicating stability under large-scale synthesis conditions .

Biological Activity

2-Thiomethyl-3'-thiomorpholinomethyl benzophenone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes the available data on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a benzophenone core modified with thiomethyl and thiomorpholinomethyl groups, which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves:

- Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation using benzoyl chloride.

- Introduction of the Thiomethyl Group : Via nucleophilic substitution with methylthiol.

- Attachment of the Thiomorpholinomethyl Group : This is done by reacting the intermediate with thiomorpholine in a basic environment.

Antimicrobial Properties

Research indicates that 2-thiomethyl-3'-thiomorpholinomethyl benzophenone exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, it has demonstrated significant activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These findings suggest its potential application in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound are particularly compelling. Studies have shown that it can induce apoptosis in cancer cells, leading to cell cycle arrest and inhibition of tumor growth. The mechanisms include:

- Induction of Apoptosis : Triggering programmed cell death pathways.

- Cell Cycle Arrest : Particularly at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Production of Reactive Oxygen Species (ROS) : This contributes to oxidative stress in cancer cells, further promoting apoptosis .

The biological activity of 2-thiomethyl-3'-thiomorpholinomethyl benzophenone is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiomethyl and thiomorpholinomethyl groups can inhibit specific enzymes involved in cancer progression.

- Photodynamic Therapy Applications : The benzophenone core allows participation in photochemical reactions, enhancing its utility in light-activated therapeutic strategies.

Case Studies

Several studies have highlighted the efficacy of 2-thiomethyl-3'-thiomorpholinomethyl benzophenone in vitro and in vivo:

-

In Vitro Studies :

- A study reported IC50 values indicating strong inhibition against various cancer cell lines, including HCT-116 and SW-480, with values ranging from 0.74 to 8.4 µg/mL .

- Another investigation noted that the compound induced G2/M cell cycle arrest by inhibiting tubulin polymerization, a crucial process for mitosis .

- In Vivo Studies :

Comparative Analysis

To better understand the uniqueness of 2-thiomethyl-3'-thiomorpholinomethyl benzophenone, it can be compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 2-Thiomethyl-3'-thiomorpholinomethyl benzophenone | High | High | Enzyme inhibition, ROS production |

| Benzophenone | Moderate | Low | Limited biological interactions |

| Thiomorpholine | Low | Moderate | Primarily receptor interactions |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-thiomethyl-3'-thiomorpholinomethyl benzophenone, and how are reaction conditions optimized for yield and purity?

- The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting substituted benzophenones with thiomorpholine derivatives under controlled temperatures (60–80°C) and catalysts like Lewis acids (e.g., AlCl₃) or palladium-based systems. Solvent choice (e.g., dichloromethane or toluene) and stoichiometric ratios are critical to minimize byproducts. Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients, followed by recrystallization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions (e.g., thiomorpholinomethyl protons at δ 2.6–3.1 ppm and aromatic protons at δ 6.8–7.5 ppm).

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., m/z 325.5 for C₂₀H₂₃NOS).

- UV-Vis Spectroscopy: Validates UV absorption properties (λₐᵦₛ ~280–320 nm due to benzophenone core).

- HPLC: Purity assessment (>95%) using C18 columns and acetonitrile/water mobile phases .

Q. What are the primary applications of this compound in photochemistry and materials science?

- Its benzophenone core enables UV-induced radical generation, making it a photoinitiator in polymer crosslinking (e.g., coatings, adhesives). The thiomorpholinomethyl group enhances solubility in polar solvents, improving reaction homogeneity. Applications include UV-curable resins and photostabilizers for organic electronics .

Advanced Research Questions

Q. How do solvent polarity and hydrogen-bonding interactions affect the solvatochromic behavior of this compound?

- Solvent polarity shifts the ν(C=O) stretching frequency in FTIR. In halogenated solvents (e.g., chloroform), rapid solvent-solute interactions collapse spectral peaks into a single band, while alcohols (e.g., methanol) exhibit split peaks due to slower hydrogen-bond exchange (lifetimes ~7.7 ps). Computational models (DFT) correlate Onsager reaction fields with experimental shifts .

Q. What computational methods are used to predict and validate the compound’s UV absorption and photochemical activity?

- Density Functional Theory (DFT): Calculates excited-state transitions (TD-DFT) and electron density maps to predict λₐᵦₛ. For example, CAM-B3LYP/6-311+G(d,p) basis sets match experimental UV spectra within ±5 nm.

- Molecular Dynamics (MD): Simulates solvent-solute interactions to model solvatochromism. These methods guide experimental design by identifying optimal solvents for photoreactions .

Q. How can conflicting reports on the compound’s biological activity (e.g., antimicrobial vs. cytotoxicity) be resolved methodologically?

- Dose-Response Studies: Establish EC₅₀/IC₅₀ values across cell lines (e.g., HepG2 vs. HEK293) to differentiate selective toxicity.

- Metabolic Profiling: LC-MS/MS identifies metabolites to assess bioactivation pathways.

- Comparative Assays: Use structurally analogous benzophenones (e.g., 4-methyl derivatives) as controls to isolate thiomorpholinomethyl-specific effects .

Q. What strategies mitigate side reactions during large-scale synthesis, such as sulfoxide formation or dimerization?

- Inert Atmosphere: Reduces oxidation by excluding oxygen (N₂/Ar glovebox).

- Low-Temperature Quenching: Halts reactions at 0–5°C to prevent over-oxidation.

- Catalytic Inhibitors: Additives like BHT (butylated hydroxytoluene) scavenge free radicals, minimizing undesired polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.